molecular formula C9H11IN2O B1369526 4-(3-Iodopyridin-2-yl)morpholine CAS No. 470463-40-2

4-(3-Iodopyridin-2-yl)morpholine

Cat. No. B1369526
M. Wt: 290.1 g/mol
InChI Key: QFHWWOMWOKEOOV-UHFFFAOYSA-N
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Description

“4-(3-Iodopyridin-2-yl)morpholine” is a chemical compound with the empirical formula C9H11IN2O . It is a solid substance and is part of the class of organic compounds known as morpholines .


Synthesis Analysis

The synthesis of morpholines, including “4-(3-Iodopyridin-2-yl)morpholine”, has been a subject of research. Recent advances in the synthesis of morpholines have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “4-(3-Iodopyridin-2-yl)morpholine” consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The molecular weight of this compound is 290.10 .


Physical And Chemical Properties Analysis

“4-(3-Iodopyridin-2-yl)morpholine” is a solid substance . It has a molecular weight of 290.10 .

Scientific Research Applications

1. Application in PI3K-AKT-mTOR Pathway Inhibitors

4-(Pyrimidin-4-yl)morpholines, which share a structural similarity with 4-(3-Iodopyridin-2-yl)morpholine, have been identified as crucial pharmacophores for inhibiting the PI3K and PIKKs pathways. These pathways are significant in cancer research due to their role in cell growth and survival. The morpholine ring is key for binding in kinase inhibitors, suggesting a potential application of 4-(3-Iodopyridin-2-yl)morpholine in the development of cancer therapeutics (Hobbs et al., 2019).

2. Regioselective C-C and C-N Bonds Formation

The iodine-induced regioselective C-C and C-N bonds formation of N-protected indoles is a key process in synthesizing various bioactive compounds. Given the structural features of 4-(3-Iodopyridin-2-yl)morpholine, it can be inferred that this compound may also participate in similar regioselective bond formations, crucial for developing new bioactive substances (Li et al., 2011).

3. Synthesis of Potential PI3K Inhibitors

4-(3-Iodopyridin-2-yl)morpholine can potentially be used in the synthesis of PI3K inhibitors. The selective Suzuki cross-coupling reaction of related morpholine derivatives has been studied for creating potent PI3K inhibitors, a crucial target for cancer therapy (Chen, Yang, & Xie, 2009).

4. Inhibitors of Phosphoinositide 3-Kinase

Morpholine derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth and cancer progression. This suggests that 4-(3-Iodopyridin-2-yl)morpholine could potentially serve in developing new PI3K inhibitors (Alexander et al., 2008).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a hazard statement of H302, indicating that it is harmful if swallowed . It is also classified as Acute Tox. 4 Oral .

properties

IUPAC Name

4-(3-iodopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWWOMWOKEOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590310
Record name 4-(3-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Iodopyridin-2-yl)morpholine

CAS RN

470463-40-2
Record name 4-(3-Iodo-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470463-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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